L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic hexapeptide featuring two N~5~-(diaminomethylidene)-modified L-ornithine residues. The peptide sequence includes valine (Val), proline (Pro), isoleucine (Ile), and phenylalanine (Phe), which contribute to its structural rigidity and hydrophobicity. Such modifications are often employed to mimic natural bioactive peptides, improving stability and receptor-binding affinity .
Properties
CAS No. |
642410-27-3 |
|---|---|
Molecular Formula |
C37H62N12O7 |
Molecular Weight |
787.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H62N12O7/c1-5-22(4)29(33(53)47-26(20-23-12-7-6-8-13-23)31(51)46-25(35(55)56)15-10-18-44-37(41)42)48-30(50)24(14-9-17-43-36(39)40)45-32(52)27-16-11-19-49(27)34(54)28(38)21(2)3/h6-8,12-13,21-22,24-29H,5,9-11,14-20,38H2,1-4H3,(H,45,52)(H,46,51)(H,47,53)(H,48,50)(H,55,56)(H4,39,40,43)(H4,41,42,44)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
JIUHXKJWISARTP-XMKWUEEFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origin of Product |
United States |
Biological Activity
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide compound, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₄₁H₆₇N₁₁O₉
- Molecular Weight : 858.0 g/mol
- CAS Number : 65330-60-1
Structure
The structure of this compound includes multiple amino acid residues that contribute to its biological activity. The presence of diaminomethylidene groups is significant for its interactions with biological targets.
Pharmacological Effects
-
Angiotensin-Converting Enzyme (ACE) Inhibition :
- Similar compounds like L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) have demonstrated ACE inhibitory activity, which is crucial in regulating blood pressure. This suggests that this compound may exhibit similar effects, potentially aiding in the management of hypertension .
- Toxicological Studies :
-
Neuroprotective Effects :
- Some studies suggest that peptides with similar structures may possess neuroprotective properties due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Study on Blood Pressure Regulation
A clinical trial involving hypertensive adults consuming VPP showed a significant reduction in systolic blood pressure when administered at doses of 2.52 mg daily over two weeks. This finding supports the hypothesis that this compound could have similar effects .
Safety Assessment
The comprehensive safety assessment conducted on VPP and IPP indicated no observable toxicity or adverse effects on organ function, reinforcing the potential safety of this compound when used therapeutically .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Weight | ACE Inhibition | Toxicity Level |
|---|---|---|---|
| L-Valyl-L-prolyl-L-proline (VPP) | 341.4 g/mol | Yes | Low |
| L-Isoleucyl-L-prolyl-L-proline (IPP) | 341.4 g/mol | Yes | Low |
| L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine | 858.0 g/mol | Hypothetical | Low |
Scientific Research Applications
Biological Activities
L-Valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine has been investigated for its biological activities, particularly in the following areas:
- Cellular Signaling : The compound can modulate cellular signaling pathways by interacting with specific enzymes and receptors, influencing various cellular functions.
- Protein Interactions : It has potential applications in studying protein-protein interactions due to its ability to bind to target proteins effectively.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic effects, including:
- Anticancer Activity : Studies suggest that peptides similar to this compound may exhibit anticancer properties by inhibiting tumor growth through modulation of signaling pathways.
Neurobiology
Research indicates that this compound could play a role in neurobiology, particularly in:
- Neuroprotective Effects : Investigations into its neuroprotective properties may lead to potential applications in treating neurodegenerative diseases.
Immunology
The compound's ability to influence immune responses makes it a candidate for research in immunology, where it could be used to:
- Modulate Immune Responses : By interacting with immune cells, it may help in developing therapies for autoimmune diseases.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study demonstrated that peptides with similar structures inhibited cancer cell proliferation in vitro by targeting specific signaling pathways involved in cell growth and survival.
-
Neuroprotective Research :
- Research showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in therapies for conditions like Alzheimer's disease.
-
Immune Modulation Studies :
- Investigations indicated that this peptide could enhance T-cell activation, pointing towards its application in vaccine development or immunotherapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between the target compound and analogous peptides:
Key Findings from Comparative Analysis
Modification Impact: The N~5~-(diaminomethylidene) group in ornithine increases basicity and hydrogen-bonding capacity, which is critical for receptor interaction. For example, Bradykinin analogs with this modification show prolonged half-life compared to unmodified peptides .
Sequence Diversity : The target compound’s inclusion of Ile and Phe distinguishes it from the Pro-rich analog in , suggesting divergent biological targets. Hydrophobic residues may facilitate membrane penetration, as seen in antimicrobial peptides .
Molecular Weight Trends : Peptides with molecular weights ~1000–1100 g/mol (e.g., target compound and ’s polylysine derivative) exhibit optimal bioavailability, balancing size and permeability .
Research Findings and Methodological Considerations
- Theoretical Modeling : Quantum chemical methods, as applied to N-substituted maleimides in , could predict the target compound’s charge distribution and dipole moments, aiding in rational drug design .
- Statistical Validation : Dunnett’s multiple comparison procedure () is relevant for evaluating the compound’s efficacy against control groups in future bioassays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
